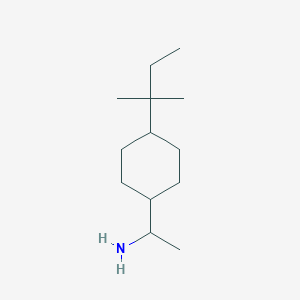

1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

1-[4-(2-methylbutan-2-yl)cyclohexyl]ethanamine |

InChI |

InChI=1S/C13H27N/c1-5-13(3,4)12-8-6-11(7-9-12)10(2)14/h10-12H,5-9,14H2,1-4H3 |

InChI Key |

XHDSZCBIUGFLME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Tert Pentyl Cyclohexyl Ethan 1 Amine

Retrosynthetic Analysis and Key Precursors for 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon bond of the ethylamino group.

A logical disconnection of the C-N bond points to an imine or a related carbonyl compound as the immediate precursor. This approach, known as a reductive amination pathway, identifies an ethanone (B97240) derivative of the 4-(tert-pentyl)cyclohexyl moiety as a key intermediate. Further deconstruction of this intermediate logically leads to 4-(tert-pentyl)cyclohexanone as a foundational starting material. This ketone is a well-established and accessible chemical building block. sigmaaldrich.comchemicalbook.com

Alternatively, a disconnection strategy focusing on the C-C bond of the ethylamine (B1201723) side chain suggests a pathway involving the addition of a methyl group equivalent to a one-carbon electrophile, such as a nitrile. This route would also originate from a derivative of 4-(tert-pentyl)cyclohexane.

Based on the retrosynthetic analysis, 4-(tert-pentyl)cyclohexanone emerges as a versatile and crucial primary intermediate for multiple synthetic routes to this compound. researchgate.net Its synthesis is typically achieved through the hydrogenation of p-tert-amylphenol. chemicalbook.com The carbonyl group of 4-(tert-pentyl)cyclohexanone provides a reactive site for the introduction of the desired ethan-1-amine functionality through various classical and modern synthetic transformations. researchgate.netresearchgate.net

Classical and Modern Synthetic Routes to this compound

The construction of the target amine from its key precursor, 4-(tert-pentyl)cyclohexanone, can be accomplished through several established synthetic strategies. These methods primarily focus on the formation of the carbon-nitrogen bond and the subsequent establishment of the final amine functionality.

Reductive amination is a widely employed and efficient method for the synthesis of amines from ketones or aldehydes. mdpi.com This process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction. libretexts.orgunizin.org In the context of synthesizing this compound, this strategy would likely proceed from 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one.

The ketone precursor would first react with an ammonia (B1221849) source under acid catalysis to form the corresponding imine. unizin.org This intermediate is then reduced in situ to the target primary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. mdpi.comnih.gov The choice of catalyst and reaction conditions is critical to optimize the yield and selectivity of the desired product. mdpi.com For instance, studies on the reductive amination of cyclohexanone (B45756) have shown high conversion and selectivity using catalysts like Rh-Ni bimetallic systems. mdpi.com

Table 1: Comparison of Potential Reductive Amination Conditions

| Precursor | Amine Source | Reducing Agent / Catalyst | Potential Outcome |

|---|---|---|---|

| 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one | Ammonia (NH₃) | H₂ / Pd/C | High conversion to the primary amine. |

| 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one | Ammonia (NH₃) | NaBH₃CN | Good selectivity for the primary amine under controlled pH. |

An alternative approach involves the nucleophilic addition of an organometallic reagent to an imine electrophile. uwo.ca This strategy allows for the formation of the carbon-carbon bond of the ethylamine moiety. The synthesis would begin with 4-(tert-pentyl)cyclohexanecarbaldehyde, which is then converted to an N-substituted imine. Subsequent addition of a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), to the imine would yield the protected amine, which can then be deprotected to afford the final product.

The formation of the imine intermediate is a reversible, acid-catalyzed process. libretexts.org The success of the subsequent nucleophilic addition depends on the reactivity of the imine and the choice of the nucleophile. nih.gov Lewis acids can be used to activate the imine towards nucleophilic attack. uwo.ca

Reaction Scheme: Nucleophilic Addition to an Imine

Imine Formation: 4-(tert-pentyl)cyclohexanecarbaldehyde + R-NH₂ (e.g., Benzylamine) → N-benzyl-1-(4-(tert-pentyl)cyclohexyl)methanimine

Nucleophilic Addition: N-benzyl-1-(4-(tert-pentyl)cyclohexyl)methanimine + CH₃MgBr → Intermediate adduct

Hydrolysis & Deprotection: Intermediate adduct → this compound

The conversion of nitriles or oximes to primary amines represents another robust synthetic pathway. organic-chemistry.orgresearchgate.net This route would also typically start from 4-(tert-pentyl)cyclohexanone.

Via Oxime Reduction: The ketone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one oxime. Oximes can be generated from nitro compounds through metal-mediated approaches or directly from ketones. acs.org The resulting oxime can then be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), or other hydride donors. researchgate.net

Via Nitrile Reduction: This pathway involves the synthesis of the corresponding nitrile, 2-(4-(tert-pentyl)cyclohexyl)propanenitrile. Nitriles can be synthesized from various functional groups including alcohols, aldehydes, or primary amines through oxidation in the presence of an ammonia source. organic-chemistry.org The reduction of the nitrile group to a primary amine is a common transformation. mdpi.com Powerful reducing agents like LiAlH₄ are effective, as are borane (B79455) derivatives such as borane-tetrahydrofuran (B86392) (B-THF). mdpi.com Catalytic hydrogenation is also a viable industrial method, though it can sometimes lead to the formation of secondary amines as byproducts. researchgate.net

Table 2: Reagents for Nitrile and Oxime Reduction

| Substrate | Reducing Agent | Key Features |

|---|---|---|

| 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one oxime | LiAlH₄ in THF | Powerful, non-selective reducing agent. |

| 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one oxime | H₂ / Raney Ni | Catalytic, often used in industrial processes. |

| 2-(4-(tert-pentyl)cyclohexyl)propanenitrile | Ammonia Borane / TiCl₄ | Effective at room temperature for a variety of nitriles. mdpi.com |

Asymmetric Synthesis Approaches for Enantiopure this compound

The synthesis of enantiomerically pure amines is of significant interest, and several strategies can be envisioned for the asymmetric synthesis of this compound. These methods aim to control the stereochemistry at the chiral center of the ethan-1-amine group.

One prominent strategy is the diastereoselective reduction of a chiral imine derivative. unito.it An enantiopure chiral auxiliary, such as a phenylethylamine or a sulfinamide, can be condensed with 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one to form a diastereomeric mixture of imines. Subsequent reduction with a hydride reagent can proceed with high diastereoselectivity, favoring the formation of one diastereomer of the amine product. The chiral auxiliary can then be cleaved to yield the enantiopure target amine.

Catalytic asymmetric reduction of the prochiral imine derived from 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one is another powerful approach. escholarship.orgnih.gov Chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, can mediate the enantioselective hydrogenation or transfer hydrogenation of the C=N double bond. unito.it

Furthermore, biocatalytic methods, particularly the use of transaminases, have emerged as highly effective for the asymmetric synthesis of chiral amines. nih.gov A transaminase could be used for the diastereotope selective amination of 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one to directly produce one enantiomer of the target amine with high enantiomeric excess. nih.gov This approach offers the advantages of mild reaction conditions and high selectivity. nih.gov

Table 3: Overview of Asymmetric Synthesis Strategies

| Strategy | Description | Key Reagents/Catalysts |

|---|---|---|

| Chiral Auxiliary | Condensation with a chiral amine, diastereoselective reduction, and auxiliary removal. | (R)- or (S)-phenylglycinol, Ellman's sulfinamide. |

| Asymmetric Catalysis | Enantioselective reduction of a prochiral imine using a chiral catalyst. | Chiral transition metal complexes (Ir, Rh, Ru), chiral organocatalysts. |

Chiral Catalysis in Amine Synthesis

The creation of specific stereoisomers is a critical goal in modern pharmaceutical and chemical synthesis. Chiral catalysis offers a powerful tool to achieve high enantioselectivity in the formation of amine-containing compounds.

Organocatalysis has emerged as a fruitful concept for complex molecule synthesis, where small organic molecules act as catalysts. acs.org For the synthesis of chiral cyclohexylamines, a combination of enamine, iminium, and Brønsted acid catalysis can be employed in highly enantioselective cascade reactions. acs.org In this approach, a chiral Brønsted acid can catalyze an aldolization-dehydration-conjugate reduction-reductive amination sequence, starting from readily available diketones to create multiple new carbon-carbon bonds and stereogenic centers in a controlled manner. acs.orgacs.org This strategy allows for the construction of chiral cis-3-substituted cyclohexylamines with excellent enantioselectivities. acs.org

Biocatalysis, utilizing enzymes, provides another highly specific method for asymmetric synthesis. Enzymes like ω-transaminases are particularly effective for installing the amine group. researchgate.net These biocatalysts can be used in the final step of a multi-step synthesis to convert a keto acid intermediate into the desired amine with high optical purity. researchgate.netyork.ac.uk Depending on the choice of the specific ω-transaminase, both cis- and trans-diastereomers can be obtained in optically pure forms. researchgate.net Imine reductases (IREDs) have also been identified that can asymmetrically reduce cyclic imines, which are key intermediates in the synthesis of such amines. nih.gov

Stereoselective Transformations for the Cyclohexyl and Ethan-1-amine Moieties

Achieving the desired three-dimensional structure of this compound requires precise control over the relative orientations of the substituents on the cyclohexyl ring (cis/trans isomerism) and the chirality of the ethan-1-amine group.

The stereochemistry of the cyclohexyl ring is often determined during the reductive amination of the corresponding ketone precursor. Such reactions can provide the corresponding trans-isomer, which is often the thermodynamically more stable product. acs.org Transaminases have proven effective in stereoselective synthesis. nih.gov In processes starting with a mixture of cis/trans diastereomers, certain transaminases can selectively deaminate the thermodynamically less favored cis-isomer, allowing for a dynamic isomerization process that enriches the more stable trans-isomer. nih.gov This biocatalytic approach can produce highly diastereopure trans-amines (de > 99%). nih.gov

For the ethan-1-amine moiety, asymmetric reductive amination of the precursor ketone, 1-(4-(tert-pentyl)cyclohexyl)ethan-1-one, is a direct method to establish the chiral center. This can be achieved using chiral catalysts, such as half-sandwich Iridium(III) complexes, which have been applied to the catalytic Leuckart–Wallach reaction to produce racemic α-chiral primary amines. rsc.org While achieving high enantiomeric excess can be challenging, this remains an active area of research. rsc.org Biocatalytic methods using imine reductases or reductive aminases (RedAms) also offer a promising route, as these enzymes can recruit an imine formed in solution for asymmetric reduction to a chiral amine. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of the synthesis are highly dependent on reaction conditions such as solvent, temperature, catalyst loading, and reaction time. Optimization of these parameters is crucial for developing a viable synthetic process.

In a typical reductive amination, the choice of solvent can significantly impact the reaction yield. For related transformations, solvents are screened to find the most suitable medium. For example, in some amine syntheses, dimethyl sulfoxide (B87167) (DMSO) has been found to be superior to other solvents like dimethylformamide (DMF), water, acetonitrile, tetrahydrofuran (B95107) (THF), and toluene. researchgate.net

Temperature is another critical variable. While higher temperatures can increase reaction rates, they can also lead to lower yields due to side reactions or catalyst degradation. researchgate.net An optimal temperature must be identified; for instance, a reaction might provide an 80% yield at 40°C, but a lower yield at 55°C or only a 15% yield at 25°C even after extended reaction times. researchgate.net

The stoichiometry of reagents and the concentration of the catalyst are also key factors. In cinchona alkaloid-derived primary amine-catalyzed reactions, varying the catalyst loading (e.g., 15 mol %) and the presence of acidic co-catalysts can be optimized to achieve the best balance of yield and enantioselectivity. nih.gov

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 15 | Toluene | 30 | 12 | 70 |

| 2 | 15 | CHCl₃ | 30 | 12 | 85 |

| 3 | 15 | DMSO | 40 | 2 | 80 |

| 4 | 15 | DMSO | 55 | 2 | 65 |

| 5 | 10 | CHCl₃ | 30 | 14 | 78 |

| 6 | 20 | CHCl₃ | 30 | 12 | 86 |

This table presents hypothetical data based on typical optimization studies for analogous chemical reactions to illustrate the impact of varying conditions. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of amines is an area where these principles are increasingly being applied. semanticscholar.org

One key principle is atom economy, which is maximized in reactions like direct reductive amination where a ketone, an amine source (like ammonia), and a reducing agent combine to form the final product with water as the main byproduct. wikipedia.org The development of one-pot cascade reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, aligns with green chemistry by reducing solvent use, energy consumption, and waste generation. acs.orgresearchgate.net

The use of catalysts, especially biocatalysts like transaminases, is a cornerstone of green chemistry. semanticscholar.org Enzymes operate under mild conditions (e.g., ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the need for harsh reagents and organic solvents. nih.govsemanticscholar.org Catalytic methods, in general, are preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused. rsc.org The development of catalytic systems that are efficient and sustainable is a primary goal in modern organic synthesis. themjalab.com

Advanced Structural Characterization and Conformational Analysis of 1 4 Tert Pentyl Cyclohexyl Ethan 1 Amine

Spectroscopic Analysis Beyond Basic Identification for 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

While basic spectroscopic methods like 1D NMR and mass spectrometry confirm the molecular formula and basic connectivity, they are insufficient to fully describe the stereochemistry and preferred spatial arrangements of this compound. Advanced techniques provide deeper insights into its complex structure.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY) for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the relative stereochemistry of the molecule.

The structure of this compound features two main stereochemical considerations: the relative orientation of the substituents on the cyclohexane (B81311) ring (cis/trans isomerism) and the absolute configuration at the chiral center of the ethan-1-amine side chain.

2D NMR for Structural Assignment: Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons. oxinst.com Heteronuclear correlation experiments like HSQC and HMBC would correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for unambiguous assignment of all atoms in the molecule. nih.gov

NOESY for Stereochemical Elucidation: Nuclear Overhauser Effect Spectroscopy (NOESY) is the key technique for determining the relative configuration of the substituents. youtube.comlibretexts.org This method detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of their through-bond connectivity. wordpress.com For the cyclohexane ring, which adopts a chair conformation, NOESY can distinguish between axial and equatorial protons and, consequently, the orientation of the substituents. nih.gov

In the trans-isomer, where both the tert-pentyl and the aminoethyl groups are in the more stable equatorial positions, NOESY correlations would be expected between the axial protons of the cyclohexane ring.

In a cis-isomer, with one substituent axial and the other equatorial, specific NOE cross-peaks would be observed between the axial substituent's protons and the other axial protons on the same face of the ring. acdlabs.com This allows for a definitive determination of the relative stereochemistry.

A hypothetical table of predicted NMR shifts is provided below, based on analyses of similar structural fragments.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Cyclohexyl-H1 | ~1.5-1.8 | ~45-50 | Methine proton adjacent to the aminoethyl group. |

| Cyclohexyl-H4 | ~1.4-1.7 | ~48-52 | Methine proton adjacent to the tert-pentyl group. |

| Cyclohexyl-H (other) | ~0.9-1.9 | ~28-35 | Overlapping signals from axial and equatorial protons. |

| Ethan-H1 | ~2.8-3.2 | ~50-55 | Methine proton of the ethylamine (B1201723) group. |

| Ethan-CH₃ | ~1.1-1.3 | ~20-25 | Methyl group on the ethylamine side chain. |

| tert-pentyl-C(CH₃)₂ | - | ~32-36 | Quaternary carbon of the tert-pentyl group. |

| tert-pentyl-CH₃ | ~0.8-1.0 | ~25-30 | Methyl protons of the tert-pentyl group. |

| tert-pentyl-CH₂ | ~1.2-1.4 | ~35-40 | Methylene protons of the tert-pentyl group. |

| NH₂ | ~1.5-2.5 | - | Broad singlet, position is solvent-dependent. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present and their local chemical environment. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

For this compound, key vibrational modes would include:

N-H Vibrations: The primary amine group gives rise to characteristic N-H stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretches) is a hallmark of a primary amine. The position and broadness of these bands are highly sensitive to hydrogen bonding.

C-H Vibrations: C-H stretching vibrations from the alkyl portions (cyclohexyl, ethyl, and tert-pentyl groups) are expected in the 2850-3000 cm⁻¹ region.

Different conformers of the molecule, such as those with the aminoethyl group in an axial versus an equatorial position, would theoretically exhibit slightly different vibrational frequencies. researchgate.net Low-frequency Raman or far-IR spectroscopy could potentially probe these subtle conformational differences. boisestate.edunih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR & Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | IR |

| CH₂/CH₃ Bend | 1350 - 1470 | IR & Raman |

| C-N Stretch | 1000 - 1250 | IR |

| C-C Skeletal Vibrations | 800 - 1200 | Raman |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

The carbon atom of the ethan-1-amine side chain attached to the cyclohexane ring is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of a chiral sample. acs.org

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. acs.org Simple aliphatic amines are typically weak chromophores in the accessible UV-Vis range, making direct analysis challenging. A common and effective strategy is to convert the amine into a chromophoric derivative. nsf.gov For instance, reaction with an aromatic aldehyde can form a Schiff base, which exhibits strong electronic transitions that produce measurable CD signals, known as Cotton effects. nsf.gov

The sign and magnitude of the observed Cotton effects can then be correlated with the absolute configuration of the stereocenter. This is often achieved by applying empirical rules developed for specific classes of chromophoric derivatives or through comparison with quantum mechanical calculations of the theoretical CD spectrum for a known configuration. aminer.org

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for the title compound is not publicly available, analysis of related structures allows for strong predictions about its solid-state characteristics. rsc.orgrsc.org

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of hydrogen bonding and van der Waals interactions. researchgate.netnumberanalytics.com

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor. It is highly probable that the dominant intermolecular interaction would be N-H···N hydrogen bonds, which would link molecules into chains, dimers, or more complex networks. acs.org These interactions are the primary cohesion force in the crystals of many simple primary amines. acs.orgresearchgate.net

Solid-State Conformational Preferences

In the solid state, the molecule is expected to adopt its lowest energy conformation, which is largely dictated by steric factors.

Cyclohexane Ring Conformation: The cyclohexane ring will adopt a stable chair conformation to minimize angle and torsional strain. researchgate.netwikipedia.org

Substituent Orientation: To minimize steric hindrance, particularly 1,3-diaxial interactions, bulky substituents on a cyclohexane ring strongly prefer to occupy equatorial positions. libretexts.org Therefore, it is predicted that in the most stable trans-isomer, both the large tert-pentyl group and the 1-(amino)ethyl substituent would be found in equatorial positions on the chair conformer. This arrangement provides the most stable, sterically unhindered structure. The conformation of the side chain itself would be arranged to minimize steric clashes with the cyclohexane ring.

Conformational Analysis of the Cyclohexyl Ring and Amine Substituents in this compound

The conformational analysis of this compound is principally governed by the stereochemical arrangement of the two substituents on the cyclohexane ring, leading to cis and trans diastereomers. The large steric bulk of the tert-pentyl group, similar to the well-studied tert-butyl group, plays a dominant role in determining the preferred conformation of the cyclohexane ring.

For the trans isomer, the diequatorial conformation of the chair form is overwhelmingly favored. In this arrangement, both the large tert-pentyl group and the ethan-1-amine group occupy equatorial positions, minimizing steric interactions, particularly the unfavorable 1,3-diaxial interactions. The energy of the diaxial conformation is significantly higher, making its population negligible at room temperature.

The conformational situation for the cis isomer is markedly different and more complex. A chair conformation would necessitate one substituent being in an axial position while the other is equatorial. Placing the bulky tert-pentyl group in an axial position would lead to severe steric clashes with the axial hydrogens on the same side of the ring. To alleviate this significant steric strain, the cyclohexane ring is likely to adopt a non-chair conformation. Extensive studies on the analogous cis-1,4-di-tert-butylcyclohexane have shown that it predominantly exists in a twist-boat conformation. This conformation allows both bulky substituents to occupy positions that resemble equatorial orientations, thereby avoiding the destabilizing 1,3-diaxial interactions. It is therefore highly probable that cis-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine also adopts a twist-boat conformation as its global energy minimum.

The ethan-1-amine substituent itself has conformational preferences. The A-value for an amino (-NH2) group, which quantifies its preference for the equatorial position, is in the range of 1.2-1.6 kcal/mol. This indicates a moderate preference for the equatorial position to avoid steric clashes with axial hydrogens. For the ethan-1-amine group, this preference is expected to be of a similar magnitude. Furthermore, rotation around the C-N bond of the amine group will lead to different rotamers with varying energies. Computational studies on aminocyclohexane have shown three energy minima for the rotation of the amino group, corresponding to different orientations of the nitrogen lone pair relative to the cyclohexane ring. core.ac.uk

The energy landscape of this compound can be conceptualized through a potential energy diagram that maps the various conformational isomers and the energy barriers between them.

For the trans isomer, the primary energy minimum corresponds to the diequatorial chair conformation. The process of ring inversion to the alternative, also diequatorial, chair conformation proceeds through a high-energy half-chair transition state. The energy barrier for this process in monosubstituted cyclohexanes is typically around 10-11 kcal/mol.

For the cis isomer, the global energy minimum is expected to be a twist-boat conformation. The chair conformation, with one substituent axial and the other equatorial, represents a local energy minimum, but at a higher energy level than the twist-boat. The transition state between the twist-boat and the chair conformation is likely a boat conformation. The energy difference between the chair and twist-boat conformations for cis-1,4-di-tert-butylcyclohexane has been computationally and experimentally determined to be in the range of 0.5-1.0 kcal/mol, with the twist-boat being more stable. A similar energy difference can be anticipated for cis-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine.

The following table summarizes the expected relative energies of the principal conformations for the cis and trans isomers of this compound, based on data from analogous compounds.

| Isomer | Conformation | Expected Relative Energy (kcal/mol) | Key Steric Interactions |

| Trans | Diequatorial Chair | 0 (Global Minimum) | Minimized steric interactions. |

| Diaxial Chair | High | Severe 1,3-diaxial interactions for both substituents. | |

| Cis | Twist-Boat | 0 (Global Minimum) | Avoids 1,3-diaxial interactions by placing both substituents in pseudo-equatorial positions. |

| Axial-Equatorial Chair | ~0.5 - 1.0 | Significant 1,3-diaxial interaction involving the axial substituent. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes.

At room temperature, the conformational interconversions in both the cis and trans isomers of this compound are expected to be rapid on the NMR timescale. This would result in a time-averaged spectrum where the signals for the axial and equatorial protons (and carbons) of the cyclohexane ring are averaged.

Upon cooling, the rate of conformational exchange slows down. For the trans isomer, if the temperature is lowered sufficiently, the ring inversion could be "frozen out," leading to the observation of separate signals for the axial and equatorial protons and carbons. However, due to the large energy difference between the diequatorial and diaxial chair forms, only the signals for the diequatorial conformer would be significantly populated and observed.

For the cis isomer, variable temperature NMR studies would be particularly informative. As the temperature is lowered, the interconversion between the twist-boat and chair conformations would slow down. This would lead to decoalescence of the averaged signals observed at room temperature into separate sets of signals for the two distinct conformations. By analyzing the line shapes of the signals at different temperatures, the rate constants for the interconversion can be determined. From these rate constants, the free energy of activation (ΔG‡) for the conformational exchange can be calculated using the Eyring equation.

For the analogous cis-1,4-di-tert-butylcyclohexane, low-temperature 13C NMR studies have allowed for the direct observation of both the twist-boat and chair conformations. The free-energy barriers for the interconversion between the major twist-boat and minor chair conformations were determined to be in the range of 6-7 kcal/mol. It is expected that dynamic NMR studies on cis-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine would yield similar energy barriers.

The following table presents hypothetical coalescence temperatures and calculated free energies of activation for the conformational processes in this compound, based on data from similar systems.

| Isomer | Conformational Process | Coalescence Temperature (Tc) (K) (at a given spectrometer frequency) | Free Energy of Activation (ΔG‡) (kcal/mol) |

| Trans | Chair-Chair Ring Inversion | ~200 | ~10-11 |

| Cis | Twist-Boat ↔ Chair Interconversion | ~150 | ~6-7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In addition to the dynamics of the cyclohexane ring, variable temperature NMR could also provide insights into the rotational dynamics of the ethan-1-amine substituent. The slowing of rotation around the C-N bond at low temperatures could lead to the observation of distinct signals for the different rotamers, allowing for the determination of the rotational energy barrier.

Reactivity and Mechanistic Studies of 1 4 Tert Pentyl Cyclohexyl Ethan 1 Amine

Acid-Base Properties and Protonation Equilibria of 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

The presence of a primary amine group makes this compound a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an ammonium (B1175870) salt. libretexts.orgbyjus.com The basicity of this amine is influenced by the electron-donating nature of the surrounding alkyl groups (the ethyl and cyclohexyl moieties), which increase the electron density on the nitrogen, making it more available for protonation compared to ammonia (B1221849). libretexts.org

The protonation equilibrium can be represented as follows:

C₁₃H₂₇N + H₃O⁺ ⇌ C₁₃H₂₈N⁺ + H₂O

The position of this equilibrium is described by the pKa of the conjugate acid (C₁₃H₂₈N⁺). Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org Given the structure of this compound, its pKaH is expected to fall within this range, indicating it is a moderately strong base, comparable to other primary alkylamines. Steric hindrance around the amine, provided by the bulky cyclohexyl and tert-pentyl groups, can slightly affect the solvation of the protonated amine, which in turn can influence its basicity, though this effect is generally less pronounced than electronic effects in simple alkylamines. reddit.comstackexchange.com

Table 1: Estimated Acid-Base Properties

| Property | Estimated Value/Characteristic |

|---|---|

| Chemical Nature | Brønsted-Lowry Base |

| Basicity | More basic than ammonia |

| Estimated pKa of Conjugate Acid (pKaH) | 9.5 - 11.0 |

| Protonation Site | Nitrogen atom of the amine group |

Reactions Involving the Amine Functionality of 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-aminersc.org

The primary amine is the most reactive functional group in the molecule and serves as a nucleophile in a variety of reactions. byjus.com

Acylation: this compound readily reacts with acylating agents like acid chlorides and acid anhydrides in a nucleophilic acylation reaction to form N-substituted amides. orgoreview.comlibretexts.org The reaction proceeds through a nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. orgoreview.com A base, such as pyridine (B92270), is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com

Alkylation: As a nucleophile, the amine can react with alkyl halides to form secondary amines. researchgate.net However, this reaction can be difficult to control, often leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. More controlled mono-alkylation can sometimes be achieved using methods like reductive amination or specialized catalysts. researchgate.net

Sulfonylation: The amine reacts with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides. organic-chemistry.orgresearchgate.net This reaction is analogous to acylation and is a common method for protecting amines or synthesizing sulfonamide-containing compounds. organic-chemistry.org Various catalysts can be employed to facilitate this transformation, even with sterically hindered amines. rsc.org

Table 2: Key Reactions of the Amine Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | N-Substituted Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

Imine Formation: The primary amine undergoes a condensation reaction with aldehydes or ketones, typically under acid catalysis, to form an imine (also known as a Schiff base). masterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The steric hindrance from the bulky cyclohexyl group might slow the reaction rate, particularly with sterically demanding ketones. masterorganicchemistry.comacs.org

Amide Formation: Besides acylation with acid chlorides or anhydrides, amides can be formed through the coupling of this compound with carboxylic acids. This transformation usually requires the use of coupling agents (e.g., carbodiimides) to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Recent developments have also explored mechanochemical and catalyst-free approaches for amide synthesis. nih.govresearchgate.net

Reactions Involving the Cyclohexyl Moiety and Tert-pentyl Group of this compound

The cyclohexane (B81311) ring in this molecule exists predominantly in a chair conformation. The very large tert-pentyl group acts as a conformational lock, strongly favoring a conformation where it occupies an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pub This locking effect means the 1-aminoethyl substituent at the 4-position will also have a strong preference for either an axial or equatorial position depending on whether the molecule is the cis or trans isomer.

This fixed conformation has significant implications for stereoselective reactions on the ring. For instance, in substitution or elimination reactions, the approach of reagents will be sterically directed by the bulky groups and the rigid chair geometry. researchgate.net Reactions will proceed via pathways that minimize steric hindrance, leading to a high degree of stereoselectivity in the products. nih.govrsc.orgnih.gov For example, an E2 elimination on a derivative of this compound would require an anti-periplanar arrangement of the leaving group and a proton, which is dictated by the rigid conformation.

The tert-pentyl group is generally considered to be chemically inert. researchgate.net It lacks alpha-protons, making it resistant to many common oxidation and substitution reactions that occur at positions adjacent to a functional group. The tertiary carbon atom is sterically hindered, which protects it from nucleophilic attack. researchgate.net

Functionalization of the tert-pentyl group is challenging and typically requires harsh, high-energy conditions, such as those used in free-radical halogenation. Even under these conditions, the reaction may lack selectivity, leading to a mixture of products. The stability of the tert-pentyl carbocation could play a role in certain reactions, but its formation would require a strong driving force. fiveable.me For most synthetic purposes, the tert-pentyl group is considered a non-reactive, bulky substituent. researchgate.net

Oxidative and Reductive Pathways of this compound

No specific information is available in the public domain regarding the oxidative and reductive pathways of this compound.

Mechanistic Investigations of Derivatization Reactions of this compound

Detailed mechanistic studies on the derivatization of this compound have not been reported.

Kinetic Isotope Effects and Reaction Rate Studies

There are no published studies on kinetic isotope effects or reaction rates for the derivatization of this amine.

Identification of Intermediates and Transition States

Information on the intermediates and transition states involved in the reactions of this compound is not available.

Computational Chemistry and Theoretical Studies on 1 4 Tert Pentyl Cyclohexyl Ethan 1 Amine

Quantum Mechanical Calculations for 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

Quantum mechanical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. For a molecule such as this compound, these methods can elucidate its three-dimensional structure, stability, and electronic properties. Density Functional Theory (DFT) is a common and powerful method for such investigations, balancing computational cost with accuracy. rsc.orgnih.govnih.gov

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, calculations would begin with an initial guess of the structure, likely with the cyclohexane (B81311) ring in a chair conformation. The DFT method, paired with a suitable basis set (e.g., 6-31G(d) or larger), would then be used to iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.

The primary outcome of this process is a detailed three-dimensional model of the molecule. Key structural parameters that would be determined include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C in the cyclohexane ring).

Once the geometry is optimized, the same DFT calculation provides a wealth of information about the molecule's electronic structure. This includes the distribution of electron density, the molecular electrostatic potential (which indicates regions of positive and negative charge), and atomic charges calculated through methods like Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound (Equatorial Conformer)

| Parameter | Predicted Value |

|---|---|

| C-C (ring) Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-C (ring) Bond Angle | ~111° |

Note: The values in this table are representative and based on standard values for similar organic molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group, making it the center of nucleophilicity.

LUMO: This is the innermost orbital that is empty of electrons and represents the molecule's ability to accept electrons. The LUMO would likely be distributed across the anti-bonding orbitals of the C-H and C-C sigma bonds.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's electronic stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Analysis of the FMOs helps in predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | +1.5 |

Note: These are hypothetical energy values intended for illustrative purposes. The actual values would be determined by specific quantum mechanical calculations.

The conformational energy landscape describes the energy of a molecule as a function of its geometry. nih.govnih.gov For cyclohexane derivatives, the landscape is dominated by the chair and boat conformations and the orientation of substituents.

Due to the significant steric bulk of the tert-pentyl and ethanamine groups, this compound is expected to have a strong preference for a conformation where both substituents occupy equatorial positions on the cyclohexane ring. pressbooks.pub This preference is driven by the avoidance of steric strain, particularly 1,3-diaxial interactions. masterorganicchemistry.com

Equatorial Conformation: When a substituent is in the equatorial position, it points away from the rest of the ring, minimizing steric clashes.

Axial Conformation: An axial substituent points directly up or down, parallel to the axis of the ring. This brings it into close proximity with the other two axial hydrogens (or substituents) on the same side of the ring, leading to repulsive steric interactions known as 1,3-diaxial strain.

The tert-pentyl group is particularly large and acts as a "conformational lock," effectively forcing the cyclohexane ring to adopt the conformation where it is in the equatorial position. The energy penalty for forcing a group of this size into an axial position is very high. pressbooks.pub Quantum mechanical calculations can precisely quantify these energy differences.

Table 3: Relative Conformational Energies for this compound

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Strain Type |

|---|---|---|

| Di-equatorial | 0.0 (most stable) | Minimal |

| Di-axial | > 10.0 | High 1,3-diaxial strain |

Note: The relative energies are estimates based on established principles of conformational analysis for substituted cyclohexanes.

Molecular Dynamics Simulations of this compound

While quantum mechanics provides a static, time-independent picture, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. nih.govdrexel.edu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior. researchgate.net

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. A simulation box would be constructed containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol).

The simulation would reveal detailed information about:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. For the amine group, polar solvent molecules like water would form a structured solvation shell, participating in hydrogen bonding with the amine's lone pair and N-H bonds.

Intermolecular Forces: The simulation explicitly calculates non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces between the solute and solvent. The strength and lifetime of hydrogen bonds between the amine group and the solvent can be quantified.

Hydrophobic Effects: The bulky, nonpolar tert-pentyl and cyclohexyl groups would exhibit hydrophobic behavior, influencing the local structure of a polar solvent like water.

MD simulations also provide a dynamic view of the molecule's conformational flexibility in a solution. nih.gov While quantum calculations can identify stable conformers, MD shows how the molecule explores its conformational energy landscape over time at a given temperature.

For this compound, an MD simulation would likely show:

Ring Conformation: The cyclohexane ring would be observed to predominantly maintain its chair conformation. Brief excursions to higher-energy twist-boat conformations might be observed, but they would be rare and short-lived.

Substituent Orientation: The simulation would confirm the strong preference for the di-equatorial conformation. The molecule would spend the vast majority of its time in this low-energy state.

Side-Chain Rotation: The simulation would show the rotation around the single bonds of the tert-pentyl and ethanamine side chains, revealing their preferred orientations and the energy barriers between them.

By analyzing the trajectory of the atoms over the course of the simulation (which can span from nanoseconds to microseconds), researchers can understand the dynamic stability of different conformations and the influence of the solvent on the molecule's behavior. chemrxiv.org

Prediction of Spectroscopic Parameters for this compound

Computational methods allow for the ab initio prediction of spectroscopic data, which is crucial for the structural elucidation and characterization of compounds. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized molecule or to aid in the identification of unknown substances.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. Computational chemistry provides the means to predict ¹H and ¹³C NMR chemical shifts and coupling constants with a reasonable degree of accuracy. These predictions are typically performed using Density Functional Theory (DFT) or other high-level computational methods.

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing effect of the amine group and the steric bulk of the tert-pentyl and cyclohexyl groups all contribute to the final predicted values. Online prediction tools, which often utilize large databases of known spectra and employ machine learning algorithms or empirical models, can provide rapid estimations of these parameters.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts and a table of selected predicted ¹H-¹H coupling constants for this compound. It is important to note that these values are theoretical and may differ from experimental values depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| H on C1 (ethanamine) | 2.8 - 3.2 |

| H on C2 (ethanamine) | 1.0 - 1.4 |

| H on C1 (cyclohexyl) | 1.5 - 1.9 |

| Axial H on C2, C6 (cyclohexyl) | 1.0 - 1.4 |

| Equatorial H on C2, C6 (cyclohexyl) | 1.8 - 2.2 |

| Axial H on C3, C5 (cyclohexyl) | 1.0 - 1.4 |

| Equatorial H on C3, C5 (cyclohexyl) | 1.6 - 2.0 |

| H on C4 (cyclohexyl) | 1.3 - 1.7 |

| CH3 on tert-pentyl | 0.8 - 1.0 |

| CH2 on tert-pentyl | 1.1 - 1.5 |

| NH2 | 1.5 - 2.5 (broad) |

Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 (ethanamine) | 50 - 55 |

| C2 (ethanamine) | 20 - 25 |

| C1 (cyclohexyl) | 40 - 45 |

| C2, C6 (cyclohexyl) | 30 - 35 |

| C3, C5 (cyclohexyl) | 25 - 30 |

| C4 (cyclohexyl) | 45 - 50 |

| Quaternary C (tert-pentyl) | 30 - 35 |

| CH3 on tert-pentyl | 25 - 30 |

| CH2 on tert-pentyl | 35 - 40 |

Predicted ¹H-¹H Coupling Constants

| Coupled Protons | Predicted Coupling Constant (Hz) |

| H(C1 ethanamine) - H(C2 ethanamine) | 6.5 - 7.5 |

| H(axial C2) - H(axial C1) | 10.0 - 12.0 |

| H(equatorial C2) - H(axial C1) | 2.0 - 4.0 |

| H(axial C2) - H(equatorial C2) | 12.0 - 14.0 |

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. These calculations are typically performed at the harmonic level, with scaling factors sometimes applied to better match experimental data.

For this compound, key predicted vibrational frequencies would include N-H stretching and bending modes from the amine group, C-H stretching and bending modes from the alkyl and cyclohexyl groups, and C-N stretching modes.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (alkyl/cyclohexyl) | 2850 - 3000 |

| N-H Bend (amine) | 1580 - 1650 |

| C-H Bend (alkyl/cyclohexyl) | 1350 - 1470 |

| C-N Stretch | 1000 - 1250 |

Reaction Pathway Modeling and Transition State Locating for this compound Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics.

For this compound, a primary amine, a common transformation would be its reaction as a nucleophile. For instance, the nucleophilic addition of the amine to a carbonyl compound, such as an aldehyde or ketone, to form an imine is a fundamental reaction in organic chemistry.

Hypothetical Reaction: Imine Formation with Acetone (B3395972)

A computational study of the reaction between this compound and acetone would proceed through the following key steps, each of which can be modeled to determine its energetics:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetone. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product and regenerating the catalyst.

Transition State Locating:

For each step in this proposed mechanism, a transition state structure can be located using computational algorithms. These algorithms search for a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. The calculated energy of this transition state, relative to the reactants, provides the activation energy barrier for that step.

Advanced Analytical Methodologies for 1 4 Tert Pentyl Cyclohexyl Ethan 1 Amine

Chromatographic Methods for Separation and Purity Assessment of 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

Chromatography is an indispensable tool for separating the target compound from impurities and, due to its chiral center, for resolving its enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques employed.

This compound possesses a chiral center at the carbon atom bonded to the amine group, resulting in two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers to determine the enantiomeric excess (% ee) of a sample. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

The selection of the CSP is critical and is often based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. For primary amines like the target compound, columns such as Chiralpak® AD-H or Chiralcel® OD-H have demonstrated high efficacy in resolving similar racemic mixtures. The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier such as 2-propanol (isopropanol), is optimized to achieve baseline separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Runtimes | Enantiomer 1: ~15.4 min; Enantiomer 2: ~17.2 min |

Impurity profiling is a critical aspect of quality control for any chemical entity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to detect, identify, and quantify trace-level impurities. rsc.org

GC-MS Analysis : This technique is highly suitable for analyzing volatile and thermally stable impurities that may be present from the synthesis of this compound. acs.org These can include residual solvents, starting materials, or volatile by-products. The high sensitivity of MS detection allows for the identification of components at parts-per-million (ppm) levels. acs.org The mass spectrum of each impurity provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

LC-MS Analysis : For non-volatile, thermally labile, or high molecular weight impurities, LC-MS is the method of choice. rsc.org Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity for quantifying impurities, including potential genotoxic impurities (PGIs), at very low levels. rsc.org This method is crucial for identifying degradation products or impurities formed during storage.

Table 2: Potential Impurities and Recommended Analytical Methods

| Potential Impurity | Type | Recommended Method |

| 4-(tert-pentyl)cyclohexanone | Starting Material | GC-MS or LC-MS |

| Residual Solvents (e.g., Toluene, THF) | Process-Related | GC-MS (Headspace) |

| Dimeric by-products | Process-Related | LC-MS |

| Oxidation products | Degradant | LC-MS |

Spectroscopic Techniques for Quantification and Structural Analysis in Complex Matrices

Spectroscopic methods are essential for absolute quantification and unambiguous structural confirmation, providing data that is orthogonal to chromatographic techniques.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds with high precision and accuracy, without the need for an identical reference standard of the analyte. researchgate.netacs.org The technique relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of this compound, a specific, well-resolved proton (¹H) signal from the molecule (e.g., the methine proton of the ethanamine group) is integrated and compared to the integral of a certified internal standard with a known purity. capes.gov.br Critical experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to ensure complete magnetization recovery for accurate quantification.

Table 3: Key Parameters for a qNMR Purity Assay

| Parameter | Specification | Purpose |

| Internal Standard | Maleic Anhydride or 1,4-Dinitrobenzene | Provides a reference signal of known concentration and purity. |

| Solvent | DMSO-d₆ or CDCl₃ | Dissolves both analyte and standard; provides a deuterium (B1214612) lock signal. |

| Pulse Angle | 30-90° | Excites the nuclei. A smaller angle can reduce experiment time if D1 is long. |

| Relaxation Delay (D1) | > 30 seconds | Ensures full relaxation of all relevant nuclei for accurate signal integration. |

| Number of Scans | 16-64 | Improves signal-to-noise ratio for better integration precision. |

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically < 5 ppm error). This capability allows for the determination of the elemental formula of the parent ion of this compound (C₁₃H₂₇N), confirming its atomic composition.

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides definitive structural information. For this compound, key fragmentations would be expected to occur via α-cleavage adjacent to the amine group and through cleavage within the cyclohexyl and tert-pentyl groups. nih.govmdpi.com

Proposed Fragmentation Pathway:

α-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Cyclohexyl Ring Fragmentation: Cleavage can occur within the cyclohexyl ring, leading to the loss of neutral fragments like ethene or propene.

Tert-pentyl Group Cleavage: Loss of an ethyl radical (•C₂H₅) from the tert-pentyl group is another likely fragmentation pathway.

Table 4: Predicted Major Fragments in MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 198.222 [M+H]⁺ | 182.191 | CH₄ | Loss of methyl radical and hydrogen |

| 198.222 [M+H]⁺ | 169.170 | C₂H₅• | Loss of ethyl radical from tert-pentyl group |

| 198.222 [M+H]⁺ | 154.183 | C₃H₇• | Loss of propyl radical |

| 198.222 [M+H]⁺ | 114.128 | C₆H₁₂ | Loss of cyclohexyl moiety |

Electroanalytical Methods for Redox Behavior of this compound

Electroanalytical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of a molecule, specifically its oxidation behavior. The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it susceptible to electrochemical oxidation. nih.gov

Studies on simple aliphatic amines show that they undergo an irreversible oxidation process at a solid electrode (like glassy carbon or platinum) at relatively high positive potentials. acs.org The oxidation typically proceeds via a one-electron transfer from the nitrogen atom to form a highly unstable radical cation. This intermediate rapidly undergoes deprotonation at the α-carbon, leading to further reactions.

For this compound, a cyclic voltammogram would be expected to show a single, irreversible anodic (oxidation) peak. researchgate.net The peak potential would provide information about the energy required to remove an electron from the amine. The process is expected to be irreversible because the generated radical cation is not stable enough to be reduced back to the parent amine on the reverse scan. The electrochemical investigation can be challenging due to the propensity of the oxidation products to adsorb onto or passivate the electrode surface. acs.org

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures and the unambiguous identification of individual components. wikipedia.orgnih.gov For a compound like this compound, which is expected to exist as a mixture of stereoisomers, these techniques are indispensable.

GCxGC-MS

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. copernicus.org This is particularly advantageous for resolving the various stereoisomers of this compound, which are likely to have very similar boiling points and mass spectra.

The fundamental principle of GCxGC involves the sequential use of two different capillary columns with distinct stationary phases. wikipedia.org The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second-dimension column, which is typically shorter to allow for very fast separations. unito.it This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility on a non-polar first-dimension column and polarity on a polar second-dimension column. copernicus.org

Detailed Research Findings:

The mass spectrometer provides a third dimension of data, offering structural information for each separated component. For this compound, with a molecular weight of 197.36 g/mol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (m/z 197) and characteristic fragmentation patterns corresponding to the loss of alkyl groups from the tert-pentyl and ethanamine moieties. moldb.com High-resolution mass spectrometry (HRMS) could be employed to confirm the elemental composition of the parent ion and its fragments. nih.gov

Interactive Data Table: Hypothetical GCxGC-MS Parameters for Isomer Separation

| Parameter | 1st Dimension Column | 2nd Dimension Column | Modulator | MS Detector |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid-polar (e.g., 50% Phenyl Polysiloxane) | Thermal | Time-of-Flight (TOF) |

| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | 1.5 m x 0.1 mm ID x 0.1 µm film | - | - |

| Oven Program | 50°C (2 min hold), ramp to 300°C at 3°C/min | Follows primary oven with a +5°C offset | Modulation Period: 6 s | Mass Range: 40-400 amu |

| Carrier Gas | Helium | Helium | Hot Jet Pulse: 300 ms | Acquisition Rate: 200 spectra/s |

This table represents a typical starting point for method development for a compound of this nature, based on established GCxGC principles.

LC-NMR

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful technique that directly couples the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of NMR. semanticscholar.orgnews-medical.net This is particularly useful for non-volatile or thermally labile compounds, and for providing unambiguous structural information, including stereochemistry, of separated isomers. mdpi.com

For a basic compound like this compound, reversed-phase HPLC would likely be the separation method of choice. The direct coupling to an NMR spectrometer allows for the acquisition of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, as well as two-dimensional NMR experiments (e.g., COSY, HSQC), on the separated peaks. mdpi.com

Detailed Research Findings:

As with GCxGC-MS, specific LC-NMR studies on this compound are not found in the current body of scientific literature. The primary challenge in LC-NMR is sensitivity. nih.gov However, advancements such as cryogenically cooled probes and the use of stop-flow or loop-storage modes can significantly enhance signal-to-noise ratios, making the analysis of sub-milligram quantities feasible. acs.org

In a hypothetical LC-NMR analysis, the different stereoisomers of this compound, once separated on the HPLC column, could be individually directed into the NMR flow cell. In stop-flow mode, the chromatographic flow is halted when an isomer of interest is in the detector, allowing for extended acquisition times to obtain high-quality 1D and 2D NMR data. acs.org This data would be crucial for:

Confirming the connectivity of the molecule.

Distinguishing between cis and trans isomers through the analysis of coupling constants and nuclear Overhauser effects (NOE) between the protons on the cyclohexane (B81311) ring and the substituents.

Potentially differentiating enantiomers through the use of chiral mobile phase additives or chiral stationary phases, which would induce diastereomeric interactions observable in the NMR spectrum.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for Key Moieties

| Molecular Moiety | Expected ¹H Chemical Shift Range (ppm) | Multiplicity | Notes |

| -CH(NH₂)CH₃ | 2.5 - 3.5 | Quartet | Chemical shift and multiplicity would be highly dependent on the solvent and stereochemistry. |

| -CH(NH₂)CH₃ | 1.0 - 1.4 | Doublet | - |

| **Cyclohexane Ring Protons (CH, CH₂) ** | 0.8 - 2.2 | Complex Multiplets | The exact shifts and coupling patterns would differentiate cis and trans isomers. |

| tert-pentyl -C(CH₃)₂CH₂CH₃ | 0.7 - 0.9 | Singlet (6H) | Protons of the two methyl groups on the quaternary carbon. |

| tert-pentyl -C(CH₃)₂CH₂CH₃ | 1.1 - 1.5 | Quartet (2H) | - |

| tert-pentyl -C(CH₃)₂CH₂CH₃ | 0.7 - 1.0 | Triplet (3H) | - |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift is variable and depends on concentration and solvent. |

This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy for similar structural fragments. Actual values would need to be determined experimentally.

Derivatization and Analog Synthesis of 1 4 Tert Pentyl Cyclohexyl Ethan 1 Amine

Synthesis of Amide, Urea (B33335), and Carbamate (B1207046) Derivatives of 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

The primary amine group of this compound is a nucleophilic center, readily participating in reactions with various electrophilic reagents to form stable amide, urea, and carbamate linkages.

Amide Derivatives: The most direct method for synthesizing amide derivatives involves the acylation of the primary amine. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (HCl or a carboxylic acid). Alternatively, direct coupling with a carboxylic acid using a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a milder route to the corresponding amides.

Urea Derivatives: Substituted and unsubstituted urea derivatives can be prepared through several synthetic pathways. The reaction of the parent amine with an isocyanate (R-N=C=O) directly yields an N,N'-disubstituted urea. For symmetrical ureas, phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI) can be used. Another approach involves the reaction of the amine with a carbamate, such as a phenyl carbamate, which serves as a carbonyl donor. google.com This method is often performed in a solvent like dimethyl sulfoxide (B87167) at ambient temperatures. google.com Modern methods also utilize aluminum amide complexes to facilitate the direct conversion of carbamates to ureas. organic-chemistry.org

Carbamate Derivatives: Carbamate derivatives are typically synthesized by reacting this compound with a chloroformate ester (e.g., ethyl chloroformate or benzyl (B1604629) chloroformate) in the presence of a base. This reaction results in the formation of an N-alkyl carbamate. An alternative route involves reacting the amine with a carbonate, such as diphenyl carbonate, in the presence of an ionic liquid, which can act as a catalyst. google.com

Interactive Table: Potential Amide, Urea, and Carbamate Derivatives

| Derivative Type | Reagent (Example) | R Group | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Amide | Acetyl Chloride | -CH₃ | N-(1-(4-(tert-pentyl)cyclohexyl)ethyl)acetamide | C₁₅H₂₉NO | 239.40 |

| Amide | Benzoyl Chloride | -C₆H₅ | N-(1-(4-(tert-pentyl)cyclohexyl)ethyl)benzamide | C₂₀H₃₁NO | 301.47 |

| Urea | Methyl Isocyanate | -CH₃ | 1-(1-(4-(tert-pentyl)cyclohexyl)ethyl)-3-methylurea | C₁₅H₃₀N₂O | 254.42 |

| Urea | Phenyl Isocyanate | -C₆H₅ | 1-(1-(4-(tert-pentyl)cyclohexyl)ethyl)-3-phenylurea | C₂₀H₃₂N₂O | 316.48 |

| Carbamate | Ethyl Chloroformate | -OCH₂CH₃ | Ethyl (1-(4-(tert-pentyl)cyclohexyl)ethyl)carbamate | C₁₆H₃₁NO₂ | 269.43 |

| Carbamate | Benzyl Chloroformate | -OCH₂C₆H₅ | Benzyl (1-(4-(tert-pentyl)cyclohexyl)ethyl)carbamate | C₂₁H₃₃NO₂ | 331.49 |

Preparation of Functionalized Quaternary Ammonium (B1175870) Salts from this compound

Quaternary ammonium salts (QAS) are ionic compounds with a positively charged nitrogen atom bonded to four organic groups. taylorandfrancis.comnih.gov The synthesis of QAS from a primary amine like this compound is typically a multi-step process.

A common strategy involves exhaustive alkylation. The primary amine is first converted into a tertiary amine. This can be achieved through reductive amination, where the primary amine is reacted with an excess of an aldehyde (e.g., formaldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), leading to a dimethylated tertiary amine.

The resulting tertiary amine, N,N-dimethyl-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine, can then be quaternized by reacting it with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a process known as the Menschutkin reaction. mdpi.com This SN2 reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of the quaternary ammonium salt with the halide as the counter-ion. mdpi.com The choice of alkyl halide allows for the introduction of various functional groups into the final QAS molecule.

Interactive Table: Potential Quaternary Ammonium Salt Derivatives

| Tertiary Amine Intermediate | Alkylating Agent | R Group | Quaternary Ammonium Salt Name | Counter-ion | Molecular Formula |

| N,N-dimethyl-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine | Methyl Iodide | -CH₃ | 1-(4-(tert-pentyl)cyclohexyl)-N,N,N-trimethylethan-1-aminium | Iodide | C₁₆H₃₄N⁺·I⁻ |

| N,N-dimethyl-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine | Ethyl Bromide | -CH₂CH₃ | N-ethyl-1-(4-(tert-pentyl)cyclohexyl)-N,N-dimethylethan-1-aminium | Bromide | C₁₇H₃₆N⁺·Br⁻ |

| N,N-dimethyl-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine | Benzyl Chloride | -CH₂C₆H₅ | N-benzyl-1-(4-(tert-pentyl)cyclohexyl)-N,N-dimethylethan-1-aminium | Chloride | C₂₂H₃₈N⁺·Cl⁻ |

| N,N-diethyl-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine | Propyl Iodide | -CH₂CH₂CH₃ | N,N-diethyl-1-(4-(tert-pentyl)cyclohexyl)-N-propylethan-1-aminium | Iodide | C₂₀H₄₂N⁺·I⁻ |

Exploration of Structural Modifications on the Cyclohexyl and Tert-pentyl Moieties

Modification of the carbocyclic framework of this compound is synthetically challenging post-assembly but can be achieved by utilizing different starting materials.

Cyclohexyl Moiety Modifications: Analogs with substitutions on the cyclohexyl ring can be synthesized by starting with appropriately substituted cyclohexanone (B45756) precursors. For example, using a 3-methyl-4-(tert-pentyl)cyclohexan-1-one would lead to a final product with a methyl group on the cyclohexyl ring. The stereochemistry of these substitutions would add another layer of complexity and potential for a variety of diastereomers. Other potential modifications, such as the introduction of hydroxyl or alkoxy groups on the cyclohexyl ring, would similarly rely on the availability of the corresponding functionalized cyclohexanone starting materials.

Tert-pentyl Moiety Modifications: The tert-pentyl group is a sterically hindered and chemically robust quaternary alkyl substituent, making its direct modification difficult. A more feasible approach to exploring structural changes at this position is to synthesize analogs with different bulky alkyl groups at the 4-position of the cyclohexyl ring. This would involve starting the synthesis with different 4-alkylcyclohexanones. For instance, using 4-tert-butylcyclohexanone (B146137) or 4-isopropylcyclohexanone (B42220) would yield analogs with altered steric bulk and lipophilicity. The synthesis of such 4-alkylcyclohexanones is well-established, often proceeding via Friedel-Crafts alkylation of phenol (B47542) followed by hydrogenation of the aromatic ring and oxidation of the resulting alcohol.

Synthesis of Chiral Analogs and Stereoisomers

The structure of this compound contains at least two sources of stereoisomerism: the substitution pattern on the cyclohexane (B81311) ring and the chiral center at the carbon atom bonded to the nitrogen.

Diastereomers (cis/trans isomers): The 1,4-disubstitution on the cyclohexyl ring can exist in either a cis or trans configuration. These diastereomers typically exhibit different physical and chemical properties and can often be separated by chromatographic techniques like column chromatography or fractional crystallization. The synthetic route used to prepare the 4-(tert-pentyl)cyclohexanone precursor often dictates the predominant diastereomer formed.

Enantiomers: The carbon atom of the ethan-1-amine group, which is attached to the cyclohexyl ring, is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine. The synthesis of enantiomerically pure or enriched analogs can be approached in several ways:

Chiral Resolution: The racemic mixture of the amine can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid). These diastereomeric salts have different solubilities, allowing for their separation by crystallization, after which the pure enantiomer of the amine can be recovered by treatment with a base.

Asymmetric Synthesis: An enantioselective synthesis can be designed to produce a single enantiomer preferentially. For example, a Strecker-type synthesis starting from 4-(tert-pentyl)cyclohexan-1-one could employ a chiral auxiliary, such as (R)-phenylglycinol, to direct the stereochemical outcome of the cyanide addition, leading to an enantioenriched product after removal of the auxiliary. nih.gov

Application of Derivatization in Analytical Methods and as Synthetic Intermediates

The derivatization of this compound serves two primary purposes: facilitating its analysis and utilizing it as a building block for more complex molecules.